5-Chloro-N,4-dimethyl-1,4-dihydroquinazolin-2-amine
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Overview
Description
5-Chloro-N,4-dimethyl-1,4-dihydroquinazolin-2-amine is a chemical compound with the molecular formula C10H12ClN3. It belongs to the class of quinazoline derivatives, which are known for their diverse biological activities and applications in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-N,4-dimethyl-1,4-dihydroquinazolin-2-amine typically involves the reaction of 5-chloroanthranilic acid with N,N-dimethylformamide dimethyl acetal (DMF-DMA) under reflux conditions. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the desired quinazoline derivative .
Industrial Production Methods
the general approach involves optimizing the reaction conditions, such as temperature, pressure, and solvent choice, to achieve high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
5-Chloro-N,4-dimethyl-1,4-dihydroquinazolin-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazoline N-oxide derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) under mild conditions
Major Products Formed
Oxidation: Quinazoline N-oxide derivatives.
Reduction: Corresponding amine derivatives.
Substitution: Various substituted quinazoline derivatives depending on the nucleophile used
Scientific Research Applications
5-Chloro-N,4-dimethyl-1,4-dihydroquinazolin-2-amine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex quinazoline derivatives.
Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of kinase inhibitors.
Industry: Utilized in the synthesis of specialty chemicals and intermediates for various industrial applications
Mechanism of Action
The mechanism of action of 5-Chloro-N,4-dimethyl-1,4-dihydroquinazolin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of certain kinases, leading to the modulation of signaling pathways involved in cell proliferation and survival. This makes it a potential candidate for the development of anticancer drugs .
Comparison with Similar Compounds
Similar Compounds
- 5-Chloro-2-methyl-1,4-dihydroquinazolin-4-one
- 6-Chloro-N,4-dimethyl-1,4-dihydroquinazolin-2-amine
- 5-Bromo-N,4-dimethyl-1,4-dihydroquinazolin-2-amine
Uniqueness
5-Chloro-N,4-dimethyl-1,4-dihydroquinazolin-2-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the chloro group at the 5-position and the dimethylamino group at the 4-position contribute to its reactivity and potential biological activities .
Properties
CAS No. |
918134-83-5 |
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Molecular Formula |
C10H12ClN3 |
Molecular Weight |
209.67 g/mol |
IUPAC Name |
5-chloro-N,4-dimethyl-3,4-dihydro-1H-quinazolin-2-imine |
InChI |
InChI=1S/C10H12ClN3/c1-6-9-7(11)4-3-5-8(9)14-10(12-2)13-6/h3-6H,1-2H3,(H2,12,13,14) |
InChI Key |
OVCRQVHRSLIVTD-UHFFFAOYSA-N |
Canonical SMILES |
CC1C2=C(C=CC=C2Cl)NC(=NC)N1 |
Origin of Product |
United States |
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